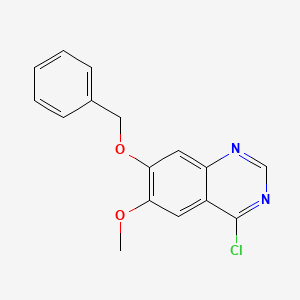

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Descripción

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Propiedades

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443221 | |

| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162364-72-9 | |

| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1. Substitution | Introduce benzyloxy group | Benzyl chloride, base (e.g., K₂CO₃), DMF | N/A |

| 2. Nitration | Nitro group addition | HNO₃, H₂SO₄, low temperature (-5°C) | N/A |

| 3. Reduction | Nitro to amine conversion | H₂/Pd-C or other reducing agents | N/A |

| 4. Cyclization | Formation of quinazoline core | POCl₃, reflux (~120°C) | N/A |

| 5. Chlorination | Introduce 4-chloro substituent | POCl₃, PCl₃, or Cl₂ gas | 29.2% |

Mechanistic Insights :

- Substitution : The hydroxyl group at position 4 of the benzoate ester is replaced by a benzyloxy group via nucleophilic substitution.

- Nitration : Directed ortho to the methoxy group, introducing a nitro group at position 2.

- Reduction : The nitro group is reduced to an amine, enabling cyclization with the ketone to form the quinazoline ring.

- Chlorination : POCl₃ replaces the hydroxyl group at position 4 with chlorine, finalizing the structure.

Challenges :

- Low Yield : Cumulative yield of 29.2% reflects inefficiencies in intermediate steps.

- Harsh Conditions : High-temperature cyclization and chlorination require specialized equipment.

Enamine-Based Reductive Cyclization (Three-Step Method)

A patented method (2022) streamlines synthesis using a nitrophenyl ethanone derivative, avoiding high-pressure hydrogenation.

Key Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1. Condensation | Enamine formation | N,N-Dimethylformamide dimethyl acetal, RT | High |

| 2. Reductive Cyclization | Nitro to amine + quinolinone formation | Na₂S₂O₄ or NaBH₄, one-pot, mild conditions | High |

| 3. Chlorination | Hydroxyl to chlorine conversion | POCl₃/PCl₃, 30–105°C, 1–12 h | High |

Mechanistic Insights :

- Condensation : The nitrophenyl ethanone reacts with dimethylformamide acetal to form an enamine intermediate.

- Reductive Cyclization : A strong reducing agent (e.g., sodium dithionite) reduces the nitro group to an amine and facilitates ring closure without hydrogen gas.

- Chlorination : POCl₃ replaces the hydroxyl group at position 4, completing the structure.

Advantages :

- Safety : Avoids high-risk hydrogenation steps.

- Efficiency : One-pot reductive cyclization reduces operational complexity.

- Cost : Lower industrial costs due to readily available reagents.

Comparative Analysis of Methods

| Parameter | Five-Step Method | Three-Step Method |

|---|---|---|

| Starting Material | Methyl 4-hydroxy-3-methoxybenzoate | 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl) ethanone |

| Yield | 29.2% (cumulative) | Higher (exact value not reported) |

| Safety | Moderate (high-temperature steps) | High (avoids H₂ gas, lower temps) |

| Scalability | Limited (multi-step) | High (one-pot steps) |

| Cost | Moderate | Low |

Critical Reaction Data Tables

Table 1: Chlorination Conditions Across Methods

| Method | Chlorinating Agent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Five-Step | POCl₃ | Reflux (~120°C) | 3 h | 29.2% | |

| Three-Step | POCl₃/PCl₃ | 30–105°C | 1–12 h | High |

Table 2: Reductive Cyclization Agents

| Method | Reducing Agent | Conditions | Advantages |

|---|---|---|---|

| Five-Step | H₂/Pd-C | High pressure | Standard for nitro reductions |

| Three-Step | Na₂S₂O₄/NaBH₄ | Mild, one-pot | Safer, no gas handling |

Industrial and Research Recommendations

- Industrial Scale : The three-step method is preferred due to higher safety, scalability, and cost-effectiveness.

- Research Optimization : Further studies could explore alternative reducing agents (e.g., thiourea dioxide) or catalytic systems to improve yields.

- Byproduct Management : Neutralize reaction byproducts (e.g., HCl in chlorination) with aqueous bases to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include benzaldehyde derivatives, amines, alcohols, and various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

- Anticancer Properties : Research indicates that 7-(benzyloxy)-4-chloro-6-methoxyquinazoline exhibits potential anticancer activity by inhibiting tumor growth in various cancer cell lines. For instance, studies have shown its effectiveness against MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values of 5.2 µM and 3.8 µM respectively, indicating its ability to induce apoptosis and cell cycle arrest .

Biological Research

The compound is utilized in biological studies to understand the mechanisms of action of quinazoline derivatives. It aids researchers in exploring how these compounds influence cellular processes.

- Mechanism of Action : The interactions of this compound with specific enzymes and receptors can inhibit their activity, affecting signaling pathways that regulate cell proliferation and survival .

Drug Screening

This compound is employed in high-throughput screening assays to identify potential drug candidates. Its use in screening accelerates the drug discovery process by evaluating numerous compounds for biological activity.

Material Science

The unique chemical structure of this quinazoline derivative allows for applications in developing novel materials with specific electronic or optical properties. Its versatility makes it suitable for various industrial applications, including specialty chemicals .

Agrochemical Formulations

Research is ongoing into the use of this compound in agrochemicals, enhancing crop protection and yield through effective formulations .

In Vivo Studies

A notable study demonstrated that treatment with this compound in a murine model resulted in a significant reduction in tumor size compared to control groups over four weeks. This highlights its potential efficacy as an anticancer agent .

Mechanistic Insights

Mass spectrometry investigations revealed that this compound interacts with proteins involved in apoptosis pathways, confirming its role as a pro-apoptotic agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, emphasizing the importance of substituents like benzyloxy and methoxy groups in enhancing biological activity. Computational modeling has suggested that these modifications increase binding affinity to target proteins .

Mecanismo De Acción

The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparación Con Compuestos Similares

Similar Compounds

7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds are structurally similar and have been studied for their inhibitory activity against monoamine oxidase B (MAO-B).

4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds have been investigated for their potential as multi-target inhibitors for the treatment of Alzheimer’s disease.

Uniqueness

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile compound for various applications in scientific research.

Actividad Biológica

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that include a benzyloxy group, a chloro substituent, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₃ClN₂O₂

- Molecular Weight : Approximately 337.2 g/mol

- Structural Features :

- Benzyloxy group at the 7-position

- Chloro substituent at the 4-position

- Methoxy group at the 6-position

The presence of these functional groups suggests potential reactivity and biological activity, particularly in inhibiting specific kinases involved in cancer progression.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases associated with cancer cell proliferation and survival. Notably, it has shown potential to induce apoptosis in various cancer cell lines, positioning it as a candidate for further investigation as an anticancer agent .

The biological activity of this compound is believed to stem from its interaction with key protein targets involved in cell signaling pathways. Interaction studies employing techniques such as surface plasmon resonance have indicated binding affinities with specific kinases, which are crucial for understanding its mechanism of action and potential side effects .

Inhibitory Activity Against Kinases

This compound has demonstrated inhibitory activity against vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This property is particularly valuable for treating diseases associated with angiogenesis, such as various cancers and other pathological conditions characterized by increased vascular permeability . The compound's potency against VEGF receptor tyrosine kinase suggests it may be effective in targeting tumors that rely on VEGF for growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-methoxyquinazoline | Quinazoline core with chloro and methoxy | Lacks benzyloxy group |

| 7-Methoxy-4-chloroquinazoline | Quinazoline core with methoxy | Lacks benzyloxy group |

| 7-(Phenoxy)-4-chloroquinazoline | Quinazoline core with phenoxy group | Different substituent at the 7-position |

The unique combination of the benzyloxy substituent along with the chloro and methoxy groups may enhance the biological activity of this compound compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazoline derivatives, including this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cancer cell growth effectively, with IC50 values indicating significant potency against various cancer cell lines .

- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes, suggesting its potential efficacy in clinical settings .

- Toxicological Profile : Preliminary toxicological assessments indicate a beneficial profile when tested over extended periods, making it a candidate for further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.